molecular formula C14H25BrO B15303797 ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane

((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane

Cat. No.: B15303797
M. Wt: 289.25 g/mol
InChI Key: BOPQNLKCHFJKKH-UHFFFAOYSA-N
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Description

((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane: is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a cycloheptane ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane typically involves the following steps:

    Bromination of Cyclohexylmethanol: Cyclohexylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.

    Etherification: The bromomethylcyclohexane is then reacted with cycloheptanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclohexyl ethers.

    Oxidation: Formation of cyclohexyl ketones or alcohols.

    Reduction: Formation of methyl-substituted cyclohexyl ethers.

Scientific Research Applications

((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles. This can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    ((1-(Chloromethyl)cyclohexyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    ((1-(Bromomethyl)cyclohexyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    ((1-(Bromomethyl)cyclopentyl)oxy)cycloheptane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane is unique due to the presence of both a bromomethyl group and a cycloheptane ring, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

[1-(bromomethyl)cyclohexyl]oxycycloheptane

InChI

InChI=1S/C14H25BrO/c15-12-14(10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h13H,1-12H2

InChI Key

BOPQNLKCHFJKKH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2(CCCCC2)CBr

Origin of Product

United States

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